molecular formula C22H18ClFN2OS B2883383 (4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride CAS No. 1274892-39-5

(4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride

Cat. No.: B2883383
CAS No.: 1274892-39-5
M. Wt: 412.91
InChI Key: DJLCUTAXDWWKRV-UHFFFAOYSA-N
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Description

(4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride: is a complex organic compound with a molecular formula of C22H18ClFN2OS and a molecular weight of 412.9 g/mol . This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, a phenyl ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-fluoro-3-methylphenylboronic acid with 2,5-thiazolylamine in the presence of a palladium catalyst under specific reaction conditions. The resulting intermediate is then reacted with 4-phenoxyphenylamine to form the final product.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Addition: : Electrophilic addition reactions can be performed using electrophiles such as bromine (Br2) or iodine (I2).

Major Products Formed: : The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry , it is used as a building block for the synthesis of more complex molecules. In biology , it serves as a tool for studying enzyme mechanisms and protein interactions. In medicine , it has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases such as tuberculosis and cancer. In industry , it is used in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulate signaling pathways, or bind to receptors to elicit a biological response. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of (4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride lies in its specific combination of fluorine, methyl, phenyl, and thiazole groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS.ClH/c1-15-13-16(7-12-20(15)23)21-14-27-22(25-21)24-17-8-10-19(11-9-17)26-18-5-3-2-4-6-18;/h2-14H,1H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSZGBHWOIQXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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